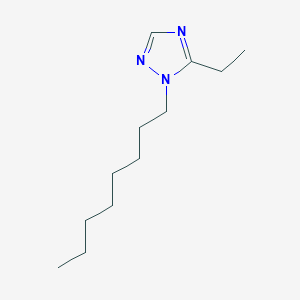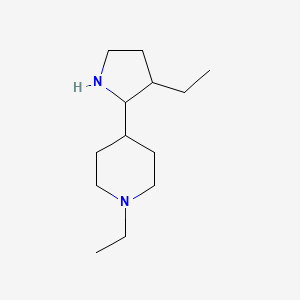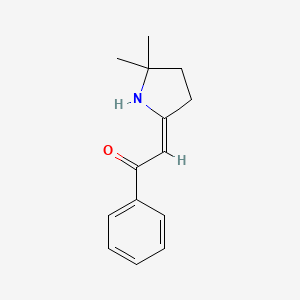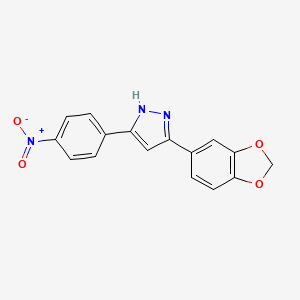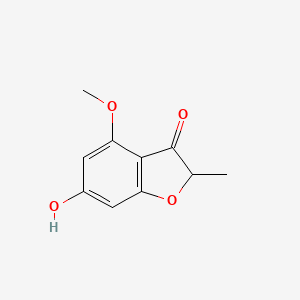
6-Hydroxy-4-methoxy-2-methyl-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound features a benzofuran core with hydroxy, methoxy, and methyl substituents, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-hydroxy-4-methoxyacetophenone, the compound can be synthesized via an intramolecular cyclization reaction in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The purification process might involve crystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methoxy-2-methylbenzofuran-3(2H)-one.
Reduction: Formation of 6-hydroxy-4-methoxy-2-methylbenzofuran-3-ol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The compound’s hydroxy and methoxy groups can interact with biological macromolecules, affecting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-4-methoxybenzofuran-3(2H)-one: Lacks the methyl group at the 2-position.
4-Methoxy-2-methylbenzofuran-3(2H)-one: Lacks the hydroxy group at the 6-position.
6-Hydroxy-2-methylbenzofuran-3(2H)-one: Lacks the methoxy group at the 4-position.
Uniqueness
6-Hydroxy-4-methoxy-2-methylbenzofuran-3(2H)-one is unique due to the presence of all three substituents (hydroxy, methoxy, and methyl) on the benzofuran core. This combination of functional groups can influence its chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
83949-10-4 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
6-hydroxy-4-methoxy-2-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O4/c1-5-10(12)9-7(13-2)3-6(11)4-8(9)14-5/h3-5,11H,1-2H3 |
InChI Key |
BKVHCKUXYRPHJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=C(C=C2OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


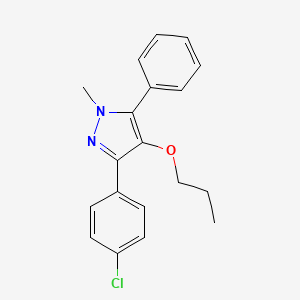
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)

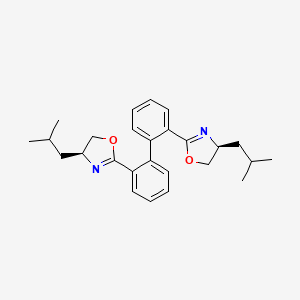

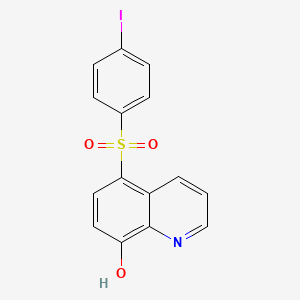
![4-(tert-Butyl)dibenzo[b,d]furan](/img/structure/B12880894.png)
![4-([1,1'-Biphenyl]-4-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12880901.png)

